cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1-[(2-Fluorophenyl)methyl]-1H-indole: A simpler analog without the cyclohexanecarbonyl group.
Cyclohexanecarbonyl indole: Lacks the 2-fluorophenylmethyl group.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE is unique due to the combination of its cyclohexanecarbonyl and 2-fluorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22FNO |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
cyclohexyl-[1-[(2-fluorophenyl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H22FNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h4-7,10-13,15-16H,1-3,8-9,14H2 |
InChI Key |
OEIGAISTKSDCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Origin of Product |
United States |
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